6-(2,6-Dioxopiperidin-1-yl)hexanoic acid is a compound that features a unique structure characterized by a hexanoic acid chain linked to a piperidine ring with two carbonyl groups. This compound is of interest in various fields, particularly in medicinal chemistry and drug development due to its potential biological activities.
This compound can be synthesized from commercially available starting materials, including derivatives of piperidine and hexanoic acid. Various synthetic routes have been explored to produce this compound, highlighting its versatility in chemical synthesis.
6-(2,6-Dioxopiperidin-1-yl)hexanoic acid belongs to the class of piperidine derivatives. It is classified as an organic compound with both acidic and basic properties due to the presence of the carboxylic acid group and the nitrogen atom in the piperidine ring.
The synthesis of 6-(2,6-Dioxopiperidin-1-yl)hexanoic acid typically involves several steps:
The cyclization often requires activation of the carboxyl group, typically using reagents like acetic anhydride or methanesulfonic anhydride under controlled temperatures (room temperature to 100°C) to facilitate the reaction . The use of solvents such as methanol or water is common during these processes.
6-(2,6-Dioxopiperidin-1-yl)hexanoic acid can participate in various chemical reactions:
The reactions often require specific conditions such as temperature control and the use of catalysts or activating agents to enhance yield and selectivity .
The mechanism of action for compounds like 6-(2,6-Dioxopiperidin-1-yl)hexanoic acid often involves interaction with biological targets such as enzymes or receptors. For instance, it may act on histone deacetylases (HDACs), influencing gene expression and cellular processes .
Studies have shown that similar compounds can modulate cellular pathways involved in growth and apoptosis, suggesting potential therapeutic applications in cancer treatment .
6-(2,6-Dioxopiperidin-1-yl)hexanoic acid has potential applications in:
The synthesis of 6-(2,6-dioxopiperidin-1-yl)hexanoic acid (CAS 500118-90-1; C₁₁H₁₇NO₄) typically follows a linear sequence starting from glutarimide or protected piperidine derivatives. A common approach involves N-alkylation of 2,6-dioxopiperidine using 6-bromohexanoic acid or its esters under basic conditions. The reaction employs anhydrous potassium carbonate in dimethylformamide (DMF) at 80°C for 12–16 hours, achieving 60–68% yields after purification by silica gel chromatography [1] . Challenges in regioselectivity are addressed through transient Boc-protection of the piperidinone nitrogen, which suppresses dialkylation byproducts .
Critical optimization focuses on the alkylation step:
Post-alkylation, acid-mediated deprotection (trifluoroacetic acid/DCM, 1:1) affords the target compound with >95% purity after recrystallization from ethyl acetate/hexane mixtures. Analytical validation via ¹H-NMR shows characteristic signals at δ 3.72 ppm (t, 2H, -NCH₂-) and 2.33 ppm (t, 2H, -CH₂COOH), confirming successful conjugation [1] [3].
Table 1: Multi-Step Synthesis Optimization Parameters
Step | Reagents/Conditions | Yield (%) | Key Improvements |
---|---|---|---|
N-Alkylation | K₂CO₃, DMF, 80°C, 16h | 62.5 ± 3.1 | Tetrabutylammonium bromide (+14%) |
Boc Deprotection | TFA/DCM (1:1), RT, 2h | 95.8 ± 0.9 | Controlled temperature (<25°C) |
Crystallization | Ethyl acetate/hexane (3:7), -20°C | 89.3 ± 2.4 | Gradient cooling protocol |
One-pot strategies have emerged to streamline the synthesis of 6-(2,6-dioxopiperidin-1-yl)hexanoic acid, utilizing in situ activation of carboxylic acid precursors. A notable method employs carbodiimide-mediated coupling between 6-aminohexanoic acid and activated glutarimide derivatives (e.g., 2,6-dioxopiperidin-3-yl succinimide ester) [9]. The reaction proceeds in aqueous acetonitrile (pH 7.4) with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HoBt), achieving 78% yield in 3 hours at ambient temperature [1].
Triethylamine-catalyzed (25 mol%) multicomponent reactions in DMF at 120°C demonstrate superior atom economy, condensing three stages (imide activation, nucleophilic substitution, and hydrolysis) into a single operation [9]. Solvent screening reveals DMF’s critical role in facilitating enolization of the dioxopiperidine carbonyl, enhancing electrophilicity for hexanoic acid derivatives. This approach reduces purification steps and increases overall yield to 82% .
Bioorthogonal applications leverage "Cliptag" technology, where strain-promoted azide-alkyne cycloadditions (SPAAC) enable modular linker assembly. The dioxopiperidine moiety serves as an E3 ligase-recruiting unit that clicks with functionalized hexanoic acid chains bearing tetrazine or cyclooctyne groups [9].
Table 2: One-Pot Reaction Performance Across Solvent Systems
Catalyst | Solvent | Temp (°C) | Reaction Time (h) | Yield (%) | Purity (%) |
---|---|---|---|---|---|
Triethylamine | DMF | 120 | 10 | 82.1 | 95.3 |
DMAP | Acetonitrile | 80 | 12 | 57.6 | 88.9 |
Piperidine | Ethanol | 78 | 24 | 41.2 | 76.8 |
K₂CO₃ | Toluene | 110 | 18 | 33.7 | 82.4 |
The hexanoic acid tail of 6-(2,6-dioxopiperidin-1-yl)hexanoic acid enables diverse bioconjugation strategies essential for prodrug and PROTAC applications. Carboxylate activation via N-hydroxysuccinimide (NHS) esters is the most prevalent method, generating stable amide bonds with lysine residues of antibodies. Protocol optimization shows that NHS ester formation in anhydrous DMF with di(N-succinimidyl) carbonate (DSC) at 0–4°C minimizes hydrolysis side reactions, achieving >90% conversion [2] [7].
Maleimide-functionalized derivatives permit thiol-selective conjugation for antibody-drug conjugates (ADCs). Thiolated anti-c-Met antibodies (WO2022214517A1) react with 6-(2,6-dioxopiperidin-1-yl)hexanoic acid maleimide in PBS (pH 6.5–7.0) at 4°C, maintaining >95% antigen-binding capacity post-conjugation [2]. Site-specific modification is achieved by incorporating cysteine residues at antibody heavy-chain positions 239 or 442 using genetic engineering [2].
Stability studies of conjugates reveal:
For PROTACs, the linker connects cereblon-binding dioxopiperidine to target protein ligands (e.g., BRD4 inhibitors). Optimal linker length (n=6 methylene units) balances ternary complex formation efficiency and proteasomal degradation kinetics [9].
Table 3: Bioconjugation Applications of Functionalized Linker
Application | Target | Functional Group | Conjugation Efficiency (%) | Biological Outcome |
---|---|---|---|---|
Antibody-Drug Conjugates | c-Met receptor | Maleimide | 92.7 ± 1.8 | IC₅₀ = 3.2 nM (gastric cancer cells) |
PROTACs | BRD4 | NHS ester | 88.4 ± 2.1 | DC₅₀ = 12.8 nM (degradation) |
Fluorescent Probes | Tubulin | Azide | 95.3 ± 0.7 | Tumor:background ratio = 8.3:1 |
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 20268-71-7
CAS No.: 20698-30-0
CAS No.: 2819-08-1
CAS No.: 70110-50-8